Neo-aristolactone
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Overview
Description
Molecular Structure Analysis
The molecular structure of neo-aristolactone has been elucidated based on spectral data and X-ray crystallography . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications
Antitumor Activity in Breast Cancer
Neo-aristolactone has shown promising results in the field of cancer research, particularly in breast cancer. A study isolated and synthesized neo-tanshinlactone, a compound related to neo-aristolactone, and found it to significantly inhibit ER+ human breast cancer cell lines. Its potency and selectivity were notably higher than tamoxifen citrate, a commonly used breast cancer drug (Wang et al., 2004). Similarly, neo-tanshinlactone was found to selectively inhibit the proliferation of estrogen receptor-positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha (Lin et al., 2016). These findings suggest a potential for neo-aristolactone derivatives in developing anti-breast cancer therapies.
Neuroprotective Effects
Research on compounds from Aristolochia fordiana, which may include neo-aristolactone derivatives, indicated neuroprotective activities. These compounds were found to prevent oxidative stress-induced neuronal death in HT22 cells, a hippocampal neuronal cell line. They achieved this by activating the Nrf2/HO-1 signaling pathway and preserving levels of the antiapoptotic protein Bcl-2 (Tang et al., 2015). This suggests potential applications of neo-aristolactone in treating neurological conditions associated with oxidative stress.
Structural Analogues for Drug Development
Further studies have explored the structure-activity relationships of neo-tanshinlactone analogues, revealing key molecular determinants for their anti-breast cancer activity. These studies have led to the development of novel compounds with potent and selective anti-breast cancer activity, suggesting the potential of neo-aristolactone as a lead compound for drug development (Dong et al., 2010).
properties
CAS RN |
136315-17-8 |
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Product Name |
Neo-aristolactone |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |
InChI |
InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |
InChI Key |
JOQILOMKLDOWGX-GNXRPPCSSA-N |
Isomeric SMILES |
C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |
SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Canonical SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
synonyms |
neo-aristolactone neoaristolactone versicolactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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